4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H21Cl2N3O6S and a molecular weight of 490.3575 g/mol . This compound is known for its unique structure, which includes both sulfamoyl and nitrophenyl groups, making it a versatile material in scientific research.
Preparation Methods
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, including the introduction of the sulfamoyl and nitrophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications.
Comparison with Similar Compounds
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide can be compared with similar compounds such as:
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-methoxy-2-nitrophenyl)benzamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-aminophenyl)benzamide: This compound has an amino group instead of a nitro group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O6S/c1-2-30-15-5-8-17(18(13-15)24(26)27)22-19(25)14-3-6-16(7-4-14)31(28,29)23(11-9-20)12-10-21/h3-8,13H,2,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNZXBSRQUAWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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